

# stability of saxagliptin monohydrate under different storage conditions

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## Compound of Interest

Compound Name: saxagliptin monohydrate

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## Technical Support Center: Saxagliptin Monohydrate Stability

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of **saxagliptin monohydrate** under various experimental and storage conditions.

## Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage conditions for **saxagliptin monohydrate**?

A: For long-term stability, **saxagliptin monohydrate** pharmaceutical primary standards should be stored at 2-8°C. For general laboratory use, it is recommended to store the container tightly closed in a dry, cool, and well-ventilated place[1]. The drug product is typically stored at controlled room temperature, 25°C (77°F), with excursions permitted to 15°-30°C (59°-86°F)[2].

Q2: Under which conditions is **saxagliptin monohydrate** known to be unstable?

A: Saxagliptin is labile and susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative stress conditions[3][4]. Significant degradation is observed when the compound is exposed to acids, bases, and oxidizing agents[5]. It is generally stable under neutral hydrolytic,

photolytic (light), and thermolytic (heat) stress conditions[3][4]. However, some studies have shown degradation under dry heat and photolytic conditions as well[5].

Q3: What are the primary degradation products of saxagliptin?

A: Forced degradation studies have identified several degradation products. The main pathways involve hydrolysis and oxidation[3][4]. In solid dosage forms, key degradation products include a cyclic amidine (SCA), its epimer (ESCA), and a formyl amide (SFA)[6][7][8]. The formation of these products can be influenced by excipients and micro-environmental factors like pH[6][7][9]. A total of seven degradation products were identified in one comprehensive study under various stress conditions[3][4].

Q4: I am observing unexpected degradation in my saxagliptin sample. What are some potential causes?

A: Unexpected instability can arise from several factors:

- Contaminated Solvents or Reagents: Ensure high purity of all solvents and reagents used in your experiments.
- Incompatible Excipients: In formulated products, certain excipients can accelerate degradation. For instance, polyethylene glycol (PEG) can produce acidic degradation products like formic acid, which in turn affects saxagliptin's stability[6][7][9].
- Incorrect pH: The stability of saxagliptin is highly dependent on pH. Deviations from a neutral pH can lead to acid or base-catalyzed hydrolysis.
- Improper Storage: Exposure to high humidity, temperatures outside the recommended range, or strong light (despite general photostability) can contribute to degradation over time[2].

Q5: How can I monitor the stability of my saxagliptin sample?

A: A stability-indicating analytical method is required. The most common and effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection[5][10][11]. This method can separate the parent saxagliptin peak from its various degradation

products, allowing for accurate quantification of the drug's purity and the extent of its degradation.

## Summary of Forced Degradation Studies

The following table summarizes the degradation of saxagliptin under various stress conditions as reported in the literature.

Stress Condition	Reagent/Parameters	Duration	Temperature	% Degradation	Reference
Acid Hydrolysis	1 M HCl	2 hours	80°C	8.73%	[12]
0.1 N HCl	2 hours	60°C	0.93%	[13]	
5 N HCl	24 hours	60°C	Significant	[14]	
Alkaline Hydrolysis	2 M NaOH	2 hours	80°C	7.64%	[12]
0.1 N NaOH	10 minutes	Ambient	Significant	[11]	
0.1 N NaOH	-	-	3.17%	[13]	
Oxidative	6% H <sub>2</sub> O <sub>2</sub>	2 days	Room Temp	Stable	[12]
3% H <sub>2</sub> O <sub>2</sub>	-	-	2.24%	[13]	
30% H <sub>2</sub> O <sub>2</sub>	2 hours	60°C	Significant	[14]	
Thermal	Dry Heat	5 days	80°C	4.88%	[12]
Dry Heat	24 hours	105°C	Significant	[14]	
Photolytic	UV Light (≥360Wh/m <sup>2</sup> )	6 days	30°C	5.27% (Total)	[12]
Sunlight & UV Light	7 days	-	Significant	[14]	
Humidity	90% RH	7 days	25°C	Significant	[14]

Note: "Significant" indicates that degradation was reported, but a specific percentage was not provided in the cited abstract.

## Experimental Protocols

### Forced Degradation (Stress Testing) Protocol

This protocol outlines a general procedure for investigating the stability of **saxagliptin monohydrate** under various stress conditions, as mandated by ICH guidelines.

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method.

Methodology:

- **Preparation of Stock Solution:** Prepare a stock solution of saxagliptin in a suitable solvent like methanol or a methanol/water mixture.
- **Acid Hydrolysis:** Treat the stock solution with an acid (e.g., 0.1N to 1N HCl) and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2-24 hours)[11][13][14]. Neutralize the solution before analysis.
- **Alkaline Hydrolysis:** Treat the stock solution with a base (e.g., 0.1N to 1N NaOH) and incubate at room temperature or elevated temperature (e.g., 60°C) for a set time[14]. Neutralize the solution before analysis.
- **Oxidative Degradation:** Treat the stock solution with hydrogen peroxide (e.g., 3% to 30% H<sub>2</sub>O<sub>2</sub>) and keep at room temperature or 60°C for a specified duration[13][14].
- **Thermal Degradation:** Expose solid saxagliptin powder or a solution to dry heat in an oven (e.g., 80°C to 105°C) for several hours to days[14].
- **Photolytic Degradation:** Expose the drug substance (solid or in solution) to UV light and/or sunlight for an extended period (e.g., 7 days) in a photostability chamber[14].
- **Sample Analysis:** Following exposure, dilute the samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

## Stability-Indicating RP-HPLC Method

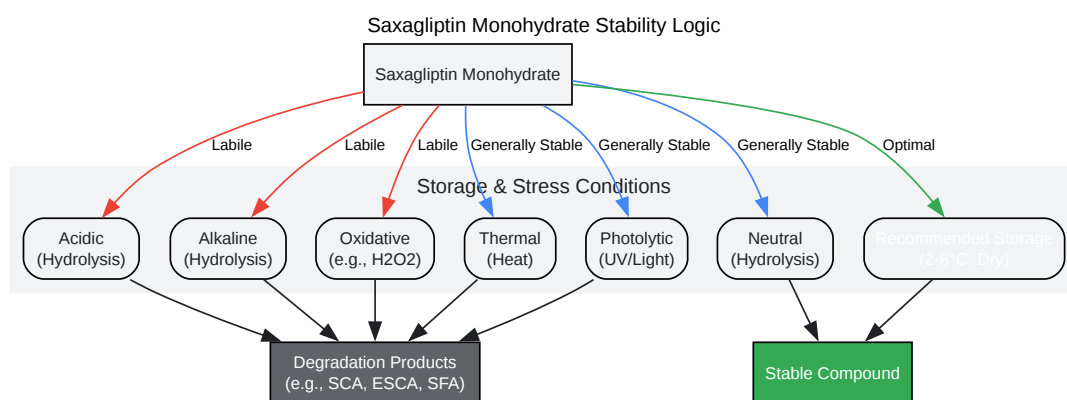
This is a representative protocol for the quantitative analysis of saxagliptin and its degradation products.

Objective: To separate and quantify saxagliptin in the presence of its process-related impurities and degradation products.

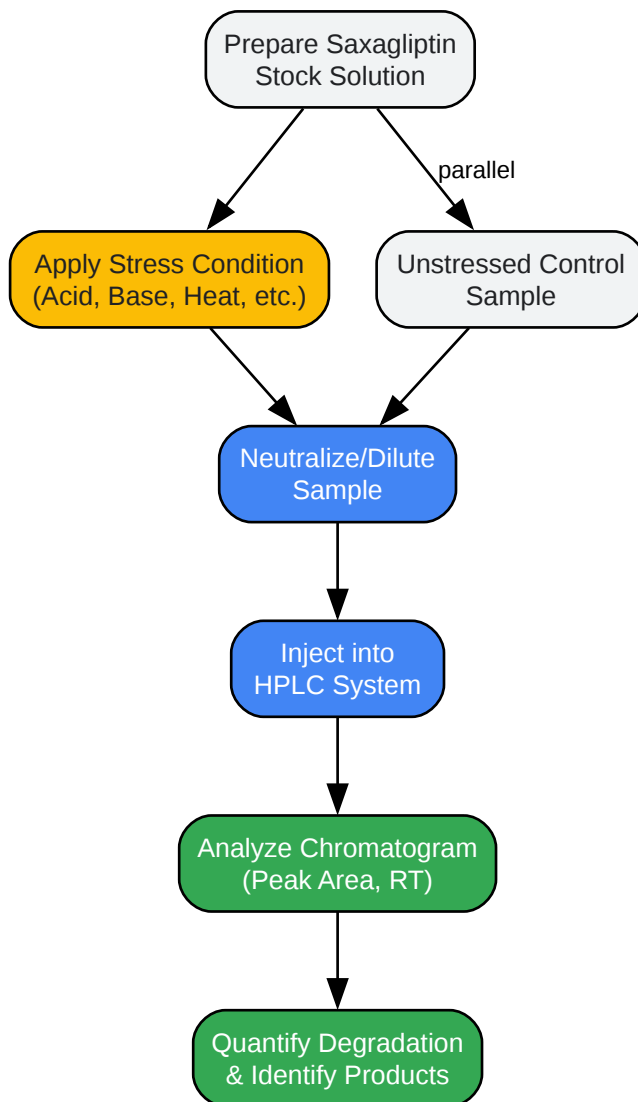
Typical Chromatographic Conditions:

- Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector[11].
- Column: C18 or C8 column (e.g., Zorbax SB-C8, 150 mm x 4.6 mm, 5 $\mu$ m).
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or sodium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol)[11]. The ratio can be isocratic (e.g., 70:30 v/v) or a gradient program[3].
- Flow Rate: Typically 1.0 - 1.2 mL/min[10][11].
- Detection Wavelength: 210 nm or 225 nm[5][11][14].
- Column Temperature: Ambient or controlled (e.g., 25°C or 40°C)[5][14].
- Injection Volume: 10  $\mu$ L[14].

## Visual Guides



## Forced Degradation Experimental Workflow



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